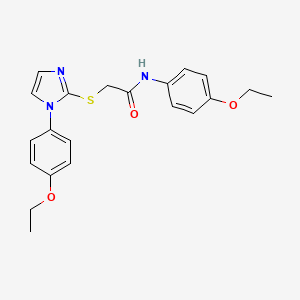

N-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a thioacetamide-bridged compound featuring dual 4-ethoxyphenyl substituents attached to an imidazole core. The thioacetamide linker (-S-CH₂-C(=O)-NH-) connects the imidazole to the arylacetamide moiety, a structural motif shared with several pharmacologically active analogs .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-3-26-18-9-5-16(6-10-18)23-20(25)15-28-21-22-13-14-24(21)17-7-11-19(12-8-17)27-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXAHQISCUXBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 412.52 g/mol. The compound features an imidazole ring and a thioacetamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of β-secretase (BACE-1), which is crucial in the development of Alzheimer's disease by regulating amyloid precursor protein processing.

In Vitro Studies

- β-secretase Inhibition : A series of derivatives related to this compound were evaluated for their ability to inhibit BACE-1. The most potent analogs demonstrated IC50 values in the low micromolar range (e.g., 4.6 μM), indicating significant inhibitory potential against this target .

- Cytotoxicity : Cytotoxicity assays on various cancer cell lines revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity, with some derivatives showing selective toxicity towards cancerous cells while sparing normal cells .

- Blood-Brain Barrier Permeability : Studies indicated that certain derivatives possess favorable properties for crossing the blood-brain barrier (BBB), a crucial factor for central nervous system drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| BACE-1 Inhibition | IC50 = 4.6 μM | |

| Cytotoxicity (MCF-7 Cells) | IC50 = 58.16 μM | |

| BBB Permeability | High predicted permeability |

Case Studies

Case Study 1: Alzheimer’s Disease Models

In a study involving transgenic mouse models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls. These findings support the compound's potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Cancer Cell Lines

Research evaluating the cytotoxic effects on various cancer cell lines showed that derivatives of this compound selectively induced apoptosis in MCF-7 breast cancer cells while exhibiting minimal toxicity to normal human fibroblasts. This selectivity highlights its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines by targeting critical pathways involved in cell proliferation and apoptosis.

Case Study:

A study conducted on several derivatives of imidazole compounds, including N-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer treatment .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on specific enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Data Table: CDK Inhibition Potency

| Compound | CDK Target | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-ethoxyphenyl)-2-thioacetamide | CDK2 | 0.45 | |

| Roscovitine (control) | CDK2 | 0.25 |

In this context, molecular docking studies have indicated that the compound binds effectively to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity and leading to cell cycle arrest .

Neuroprotective Effects

Emerging research suggests that N-(4-ethoxyphenyl)-2-thioacetamide may exhibit neuroprotective properties. Its ability to modulate pathways associated with neurodegenerative diseases is under investigation.

Case Study:

In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its antioxidant properties and ability to enhance cellular defense mechanisms against reactive oxygen species .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

a. Imidazole vs. Benzimidazole/Thiazole Derivatives

- Compound 9c (): Contains a benzimidazole core linked to a triazole-thiazole-acetamide system. Unlike the target compound’s imidazole, benzimidazole offers extended aromaticity, which may improve DNA intercalation but reduce solubility .

- N-(4-Phenyl-2-thiazolyl)acetamide (): Features a thiazole ring instead of imidazole. Thiazoles are associated with antimicrobial activity but lack the hydrogen-bonding capacity of imidazole’s nitrogen atoms .

b. Substituent Effects on Aromatic Rings

- Compound 9 (): Substituted with 4-fluorophenyl and 4-methoxyphenyl groups.

- N-(4-(4-chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide (): Incorporates nitro and chloro groups, which increase molecular polarity and may elevate cytotoxicity but reduce metabolic stability .

Tautomerism and Stability

- Compound 3c (): Exists as a 1:1 tautomeric mixture of thiazolidinone (3c-I) and thiazole (3c-A) forms. This dynamic equilibrium contrasts with the target compound’s rigid imidazole-thioacetamide structure, suggesting superior stability in formulation .

Pharmacokinetic and Physicochemical Properties

The target compound’s dual ethoxy groups confer higher lipophilicity than fluorophenyl/methoxy analogs, favoring blood-brain barrier penetration but limiting aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.